N-Methyl-N-nitrosoguanidine
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Overview
Description
N-Methyl-N-nitrosoguanidine is a chemical compound known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research as a tool for inducing mutations and studying the mechanisms of carcinogenesis. The compound is characterized by its ability to add alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA, leading to transition mutations between guanine-cytosine and adenine-thymine base pairs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-nitrosoguanidine can be synthesized through the reaction of N-methylguanidine with nitrous acid. The reaction typically involves the following steps:
- Dissolution of N-methylguanidine in water.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid to generate nitrous acid in situ.
- The reaction proceeds at low temperatures to yield this compound as yellow crystals .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced in batch reactors with stringent safety measures due to its hazardous nature .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-nitrosoguanidine undergoes several types of chemical reactions, including:
Alkylation: It transfers methyl groups to DNA bases, particularly guanine and thymine.
Hydrolysis: In aqueous solutions, it slowly hydrolyzes, especially under acidic or basic conditions.
Decomposition: It decomposes to produce diazomethane in basic solutions and nitrous acid in acidic solutions.
Common Reagents and Conditions
Aqueous Potassium Hydroxide: Used to generate diazomethane from this compound.
Hydrochloric Acid: Used to acidify the reaction mixture during synthesis.
Major Products Formed
Scientific Research Applications
N-Methyl-N-nitrosoguanidine is extensively used in various fields of scientific research:
Chemistry: As a source of diazomethane for methylation reactions.
Biology: To induce mutations in DNA for studying genetic mechanisms and mutagenesis.
Medicine: In cancer research to study the effects of mutagens and carcinogens on cellular processes.
Industry: Used in the production of certain pharmaceuticals and as a research tool in chemical laboratories.
Mechanism of Action
N-Methyl-N-nitrosoguanidine exerts its effects by alkylating DNA bases. It specifically targets the O6 position of guanine and the O4 position of thymine, leading to transition mutations. These mutations can cause errors in DNA replication and transcription, ultimately leading to carcinogenesis. The compound’s ability to induce mutations makes it a valuable tool for studying the molecular pathways involved in cancer development .
Comparison with Similar Compounds
N-Methyl-N-nitrosoguanidine is often compared with other alkylating agents such as ethyl methanesulfonate and nitrosamines. While all these compounds can induce mutations, this compound is unique in its specific targeting of guanine and thymine bases in DNA. This specificity makes it particularly useful for studying transition mutations and their effects on genetic stability .
List of Similar Compounds
Ethyl Methanesulfonate: Another alkylating agent used in mutagenesis studies.
Nitrosamines: A class of compounds known for their carcinogenic properties.
Properties
CAS No. |
68686-79-3 |
---|---|
Molecular Formula |
C2H6N4O |
Molecular Weight |
102.10 g/mol |
IUPAC Name |
1-methyl-1-nitrosoguanidine |
InChI |
InChI=1S/C2H6N4O/c1-6(5-7)2(3)4/h1H3,(H3,3,4) |
InChI Key |
NUKQEEMKQGMUQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=N)N)N=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.